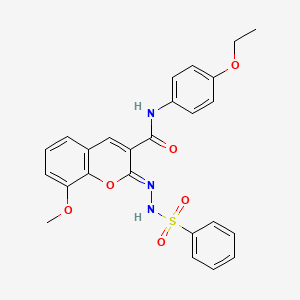

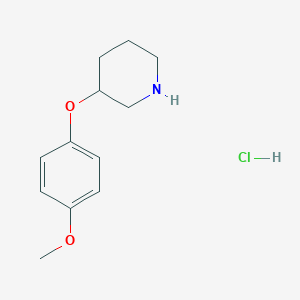

![molecular formula C18H18F2N4O3S B2928961 N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide CAS No. 398996-31-1](/img/structure/B2928961.png)

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Properties

Research on compounds structurally related to N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide has shown promising antimicrobial and antiviral activities. For instance, urea and thiourea derivatives of piperazine, when doped with Febuxostat, demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial effects. Specifically, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited notable antiviral properties, while also showing potent antimicrobial activity (Reddy et al., 2013).

Antimicrobial Activity and Synthesis Approaches

The synthesis and evaluation of antimicrobial activity have been central to research involving carbothioamide compounds. Another study focused on the preparation and antimicrobial activity evaluation of triheterocyclic azoles, which included carbothioamides. These compounds, especially those incorporating piperazine, were found to be active against various microorganisms, indicating their potential in developing antimicrobial agents (Demirci et al., 2013).

Hypoglycemic and Antimicrobial Applications

The exploration of N-(1-adamantyl)carbothioamide derivatives highlighted their dual functionality, showing significant antimicrobial activity against various bacterial strains and yeast-like fungus Candida albicans. Moreover, some compounds within this category demonstrated oral hypoglycemic activity in diabetic rats, suggesting their potential in managing diabetes along with antimicrobial properties (Al-Abdullah et al., 2015).

Electrochemical and Spectroscopic Characterization

The electrochemical behavior and spectroscopic characterization of piperazinic compounds, including those with nitrophenyl and difluoromethoxyphenyl groups, have been studied to understand their redox processes. Such investigations contribute to the broader understanding of the chemical properties of similar compounds and their potential applications in various scientific domains (Parveen et al., 2015).

Synthesis Improvements and Antifungal Agents

Improving the synthesis processes of related compounds has been a focus to enhance their efficacy and yield. For example, the synthetic process of certain piperazine-1-carboxylic derivatives, which serve as key intermediates for triazole antifungal agents, has been optimized to increase overall yields, indicating the relevance of these compounds in developing antifungal medications (Zhen-yuan, 2006).

Wirkmechanismus

Target of Action

The primary target of N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth.

Mode of Action

This compound interacts with DHFR, inhibiting its function . This interaction disrupts the synthesis of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth.

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, it disrupts the conversion of dihydrofolate to tetrahydrofolate, a co-factor required for the synthesis of purines and pyrimidines, which are essential components of DNA. This disruption leads to a decrease in DNA synthesis and cell growth.

Result of Action

The inhibition of DHFR by this compound leads to a decrease in DNA synthesis and cell growth . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.

Eigenschaften

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3S/c19-17(20)27-16-7-1-13(2-8-16)21-18(28)23-11-9-22(10-12-23)14-3-5-15(6-4-14)24(25)26/h1-8,17H,9-12H2,(H,21,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZJJMQGGMRRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

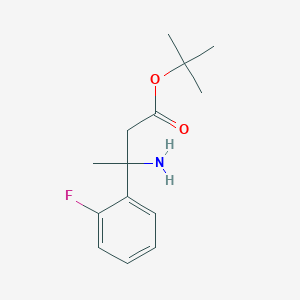

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

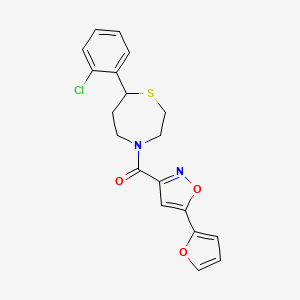

![N-[4-[2-(5-Methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2928883.png)

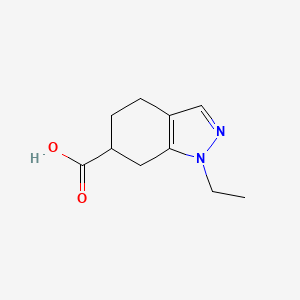

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B2928885.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2928889.png)

![2-[5-(4-Fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2928891.png)

![7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2928894.png)